cis-(Homo)2aconitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

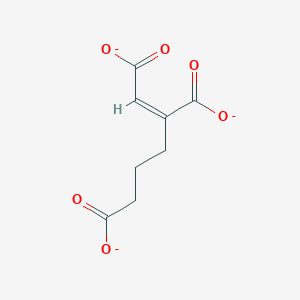

Cis-dihomoaconitate(3-) is a tricarboxylic acid trianion obtained by deprotonation of the three carboxy groups of cis-dihomoaconitic acid; major species at pH 7.3. It is a conjugate base of a cis-dihomoaconitic acid.

Applications De Recherche Scientifique

Enzymatic Reactions

Cis-(Homo)2aconitate is primarily involved in hydrolyase reactions catalyzed by homoaconitase enzymes. These enzymes facilitate the conversion of cis-homoaconitate to homoisocitrate and are crucial for the biosynthesis of lysine and coenzyme B in methanogenic organisms.

Key Findings from Research:

- Hydrolyase Activity : Homoaconitase enzymes from Methanocaldococcus jannaschii catalyze both the dehydration of (R)-homocitrate to form cis-homoaconitate and its subsequent hydration to produce homoisocitrate. This dual functionality is significant for understanding metabolic pathways in methanogens .

- Substrate Specificity : Studies demonstrate that homoaconitases exhibit similar kinetic parameters for various substrates, including this compound. The enzyme's activity is influenced by the length of the carbon chain in the substrate, with longer chains showing increased turnover rates .

Biosynthetic Pathways

This compound is integral to several biosynthetic pathways:

- Lysine Biosynthesis : It participates in the α-aminoadipate pathway, a critical route for lysine production in fungi and some bacteria.

- Coenzyme B Biosynthesis : The compound is also involved in the 2-oxosuberate pathway, contributing to the synthesis of coenzyme B, essential for various metabolic processes in methanogens .

Industrial Applications

The potential industrial applications of this compound are emerging, particularly in biotechnological processes:

- Biogas Production : Understanding its role in methanogenic metabolism can enhance biogas production efficiency by optimizing microbial consortia that utilize this compound as a substrate .

- Biocatalysis : The enzymatic properties of homoaconitases suggest potential applications in biocatalysis for synthesizing complex organic compounds or intermediates in pharmaceuticals .

Case Studies

- Proteomic Analysis of Biogas-Related Metabolism : A study identified proteins related to this compound metabolism in various methanogenic species. This research highlights the metabolic pathways involving this compound and its relevance to biogas production .

- Kinetic Studies on Homoaconitase : Detailed kinetic analyses have been conducted to determine the specificity constants and turnover numbers for homoaconitase reactions involving this compound. These studies provide insights into enzyme efficiency and substrate preference, which are crucial for industrial applications .

Analyse Des Réactions Chimiques

Enzymatic Hydration and Dehydration Reactions

cis-(Homo)₂aconitate participates in reversible isomerization reactions catalyzed by homoaconitase (HACN) , a heterotetrameric iron-sulfur enzyme. These reactions are central to its metabolic role:

-

Dehydration : ( R )-homocitrate → cis-(homo)₂aconitate (via trans-homoaconitate intermediate) .

-

Hydration : cis-(homo)₂aconitate → homoisocitrate, which undergoes oxidative decarboxylation to produce 2-oxopimelate .

The enzyme exhibits broad substrate specificity, accommodating analogs like cis-(homo)₃aconitate and cis-(homo)₄aconitate with comparable efficiency .

Kinetic Analysis of HACN-Catalyzed Reactions

Steady-state kinetic parameters for cis-(homo)₂aconitate hydration were quantified under optimal conditions (pH 9, 60°C) :

| Parameter | Value |

|---|---|

| K<sub>m</sub> | 30 ± 5 μM |

| V<sub>max</sub> | 0.60 ± 0.03 units mg⁻¹ |

| k<sub>cat</sub> | 0.66 s⁻¹ |

| k<sub>cat</sub>/K<sub>m</sub> | 2.2 × 10⁴ M⁻¹ s⁻¹ |

The reaction requires no Mg²⁺ but is enhanced by 200 mM KCl, achieving maximal activity within 20 hours at substrate concentrations ≥10 mM .

Role in the 2-Oxoacid Elongation Pathway

cis-(Homo)₂aconitate is part of a three-step iterative pathway for chain elongation:

-

Condensation : α-ketoadipate + acetyl-CoA → ( R )-homocitrate (via homocitrate synthase) .

-

Isomerization : ( R )-homocitrate ↔ cis-(homo)₂aconitate ↔ homoisocitrate .

-

Decarboxylation : Homoisocitrate → 2-oxopimelate (via NADP⁺-dependent dehydrogenase) .

This pathway repeats to generate 2-oxosuberate, a precursor to coenzyme B and pimelate (biotin precursor) .

Substrate Specificity and Inhibitors

HACN shows minimal discrimination between cis-homoaconitate analogs:

| Substrate | k<sub>cat</sub>/K<sub>m</sub> (M⁻¹ s⁻¹) |

|---|---|

| cis-(homo)₁aconitate | 3.4 × 10⁴ |

| cis-(homo)₂aconitate | 2.2 × 10⁴ |

| cis-(homo)₃aconitate | 6.8 × 10⁴ |

| cis-(homo)₄aconitate | 3.2 × 10⁴ |

Key inhibitors :

Structural and Mechanistic Insights

-

Active site : A flexible loop in HACN’s small subunit governs substrate recognition, favoring γ-carboxylate chains with 2–5 methylene groups .

-

Iron-sulfur cluster : Essential for catalysis; apoenzyme lacks activity .

-

Stereochemical control : Exclusive utilization of ( R )-homocitrate ensures pathway fidelity .

Synthetic and Analytical Approaches

-

Chemical synthesis : cis-(homo)₂aconitate is synthesized via Wittig-Horner reaction, yielding a 17:1 cis:trans ratio, followed by chromatographic separation .

-

Detection : Reversed-phase HPLC (Synergi Hydro-RP column) with 20 mM phosphate buffer (pH 2.5) and 5% acetonitrile .

This systematic analysis underscores the biochemical versatility of cis-(homo)₂aconitate in archaeal metabolism, driven by enzyme kinetics, substrate flexibility, and stereochemical precision. Its role in coenzyme B biosynthesis highlights its evolutionary adaptation in methanogens.

Propriétés

Formule moléculaire |

C8H7O6-3 |

|---|---|

Poids moléculaire |

199.14 g/mol |

Nom IUPAC |

(Z)-pent-1-ene-1,2,5-tricarboxylate |

InChI |

InChI=1S/C8H10O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b5-4- |

Clé InChI |

WXZASCSXAMHFCX-PLNGDYQASA-K |

SMILES isomérique |

C(C/C(=C/C(=O)[O-])/C(=O)[O-])CC(=O)[O-] |

SMILES canonique |

C(CC(=CC(=O)[O-])C(=O)[O-])CC(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.